Glycyrrhizin

Descripción general

Descripción

Glycyrrhizin, also known as glycyrrhizic acid, is a triterpenoid saponin derived from the root and rhizome extracts of the licorice plant (Glycyrrhiza glabra). It is the chief sweet-tasting constituent of licorice root and is known for its various pharmacological and biological activities. This compound is widely used as a natural sweetener, being reported to be 30 to 50 times sweeter than sucrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycyrrhizin can be synthesized through various chemical reactions involving the modification of its aglycone, glycyrrhetinic acid. One common method involves the hydrolysis of this compound to produce glycyrrhetinic acid, followed by the reattachment of glucuronic acid units under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of licorice root using water or ethanol. The extract is then concentrated and purified through processes such as maceration, boiling, and filtration. The final product can be obtained in various forms, including liquid, paste, or spray-dried powder .

Análisis De Reacciones Químicas

Types of Reactions: Glycyrrhizin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound by intestinal bacteria produces glycyrrhetinic acid, which can further undergo oxidation and reduction reactions .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using intestinal bacteria.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Glycyrrhetinic acid.

Oxidation: Oxidized derivatives of glycyrrhetinic acid.

Reduction: Reduced forms of glycyrrhetinic acid.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Glycyrrhizin exhibits multiple therapeutic properties that have been investigated extensively:

Antiviral Activity

This compound has demonstrated effectiveness against several viruses, including hepatitis C virus (HCV), influenza virus, and SARS-CoV-2. It enhances the antiviral effects of interferon and has been shown to inhibit viral replication and reduce the release of infectious particles.

- Hepatitis C Virus : this compound reduces HCV activity by 50% at concentrations around 7 μg/ml and is often used in combination therapies to improve clinical outcomes .

- Influenza Virus : It inhibits the polymerase activity of influenza viruses, thereby reducing their replication .

- SARS-CoV-2 : Recent studies indicate that this compound can inhibit SARS-CoV-2 replication in vitro without significant cytotoxicity .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating various signaling pathways:

- It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which can alleviate conditions like chronic hepatitis and autoimmune diseases .

- Clinical trials have shown its efficacy in reducing inflammation in conditions like atopic dermatitis and peptic ulcers .

Antitumor Activity

Research indicates that this compound possesses antitumor properties through several mechanisms:

- It induces apoptosis in cancer cells and has a chemopreventive effect against hepatocellular carcinoma .

- This compound’s derivatives have shown significant activity against Mycobacterium tuberculosis, highlighting its potential in treating infectious diseases .

Hepatoprotective Effects

This compound is recognized for its protective effects on the liver:

- It reduces liver cell necrosis and steatosis by attenuating TNF-α effects and regulating NF-κB pathways .

- Clinical applications include its use in treating liver diseases, where it helps mitigate damage caused by toxins and inflammation .

Comprehensive Data Table

The following table summarizes the pharmacological activities of this compound along with key findings from various studies:

Case Studies

Several case studies underscore the therapeutic potential of this compound:

Clinical Trial on Hepatitis C

A clinical trial involving patients with chronic hepatitis C demonstrated that this compound combined with standard antiviral therapy significantly improved liver function tests and reduced viral load compared to controls .

Study on COVID-19

In a study focused on COVID-19 treatment, patients receiving this compound showed faster recovery rates from respiratory symptoms without adverse effects, suggesting its potential as an adjunct therapy for viral infections .

Antimicrobial Resistance Study

Research highlighted this compound's efficacy against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, indicating its role as a potential alternative treatment in antibiotic resistance scenarios .

Mecanismo De Acción

Glycyrrhizin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Suppresses tumor necrosis factor-alpha and caspase 3, inhibits the translocation of nuclear factor kappa B into the nuclei, and conjugates free radicals.

Antiviral: Inhibits viral replication by targeting viral enzymes and enhancing host immune responses.

Antibacterial: Inhibits bacterial growth by targeting bacterial enzymes, impacting cell membrane formation, and altering membrane permeability.

Comparación Con Compuestos Similares

- Glycyrrhetinic acid

- Ginsenosides

- Saikosaponins

Glycyrrhizin stands out due to its unique combination of sweetness, pharmacological activities, and wide range of applications in various fields.

Actividad Biológica

Glycyrrhizin, a prominent bioactive compound derived from the root of Glycyrrhiza glabra (licorice), has garnered substantial attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological properties, including its anti-inflammatory, antiviral, antibacterial, and anticancer effects, supported by case studies and research findings.

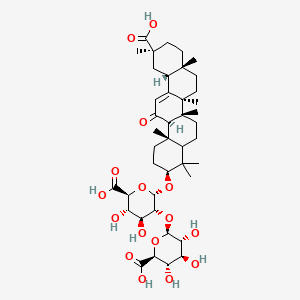

Chemical Structure and Properties

This compound is a triterpenoid saponin composed of glycyrrhetic acid and glucuronic acid. Its molecular formula is C₃₃H₄₄O₁₁, and it exhibits a sweet taste, which is significantly sweeter than sucrose. Its solubility in water and various organic solvents enhances its bioavailability in medicinal applications.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in the inflammatory response. A study indicated that this compound reduced inflammation in models of acute lung injury by downregulating these cytokines .

2. Antiviral Properties

This compound exhibits potent antiviral activity against several viruses, including herpes simplex virus (HSV), Epstein-Barr virus (EBV), and SARS-CoV-2. In vitro studies have shown that this compound can inhibit HSV replication with an IC50 value of 0.5 mM . Additionally, it has been reported to enhance survival rates in HSV-infected mice .

| Virus | IC50 (mM) | Mechanism of Action |

|---|---|---|

| HSV-1 | 0.5 | Inhibits viral replication |

| EBV | Varies | Targets early replication cycle |

| SARS-CoV-2 | Varies | Prevents virus replication without significant cytotoxicity |

3. Antibacterial Activity

This compound exhibits antibacterial effects against various pathogens, notably Helicobacter pylori. It inhibits the activity of aromatic amine N-acetyltransferase (NAT), which is essential for bacterial metabolism, thus reducing resistance to antibiotics like clarithromycin .

4. Anticancer Potential

Research indicates that this compound possesses anticancer properties, particularly against liver and colon cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells . For instance, dipotassium glycyrrhizinate (DPG) has been highlighted for its ability to suppress glioblastoma cell proliferation through NF-κB pathway inhibition .

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A recent study demonstrated that this compound significantly inhibited SARS-CoV-2 replication in Vero E6 cells in a dose-dependent manner. The study found no significant cytotoxicity at effective concentrations, suggesting its potential as a therapeutic agent for COVID-19 .

Case Study 2: Anti-inflammatory Effects in Acute Lung Injury

In a model of acute lung injury, this compound treatment resulted in decreased levels of inflammatory cytokines and improved lung function metrics compared to control groups. This suggests its utility in managing acute respiratory distress syndrome (ARDS) and other inflammatory conditions .

Propiedades

IUPAC Name |

6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859641 | |

| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

970.00 to 972.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1405-86-3 | |

| Record name | glycyrrhizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycyrrhizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | Glycyrrhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

- A: Glycyrrhizin exhibits anti-inflammatory effects by inhibiting the high mobility group box-1 protein (HMGB1) and its receptors, RAGE and TLR4. This, in turn, suppresses downstream signaling pathways such as NF-κB, JNK, and ERK1/2, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]

A: this compound has been shown to upregulate SIRT1 expression, which subsequently inhibits STAT3 phosphorylation and acetylation. This modulation of the SIRT1-STAT3 axis contributes to the suppression of keratinocyte proliferation and the production of pro-inflammatory cytokines, thus ameliorating psoriasis symptoms. []

- A: The sugar moiety of this compound, composed of two glucuronic acids, is responsible for its sweet taste and contributes to reducing its side effects compared to its aglycone, glycyrrhetinic acid. []

A: this compound exists as two isomers, 18α and 18β. Research suggests that the α-isomer might be safer due to lower systemic exposure to the active metabolites, glycyrrhetinic acid and 3-monoglucuronyl-glycyrrhetinic acid, which are associated with pseudoaldosteronism. []

- A: Liposomal encapsulation is one strategy being explored to improve this compound delivery and target specific tissues, enhancing its therapeutic efficacy and potentially minimizing side effects. []

- A: High-performance liquid chromatography (HPLC) coupled with UV detection is the most frequently used technique for quantifying this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. [, , , ]

A: Besides HPLC, researchers have explored high-performance thin-layer chromatography (HPTLC) for quantifying this compound in herbal formulations, demonstrating its potential as a simple and cost-effective analytical tool. [, ]

A: Pressurized liquid extraction (PLE) using methanol as solvent has been shown to be an efficient method for extracting this compound from licorice root, offering advantages over traditional extraction techniques like ultrasonication. []

- A: While the provided research does not delve into detailed dissolution studies, it highlights the challenge of this compound's tendency to form gels at high aqueous concentrations, which can impact its solubility and bioavailability. []

- A: Analytical methods for quantifying this compound, particularly HPLC and HPTLC methods, are validated for parameters such as linearity, selectivity, limits of detection and quantification, precision, accuracy, recovery, and robustness to ensure reliability and reproducibility of the results. [, , ]

- A: The development and validation of analytical methods like HPLC and HPTLC play a crucial role in quality control and assurance of this compound-containing products. These methods ensure the accurate quantification of this compound and help monitor the presence of impurities or degradation products. [, , ]

- A: this compound, extracted from licorice root, has a long history of medicinal use, dating back thousands of years in traditional Chinese and Ayurvedic medicine. It has been traditionally used to treat various ailments, including respiratory and digestive issues. [, ]

A: this compound gained recognition for its anti-inflammatory properties in the mid-20th century, leading to its use in treating allergy inflammation in Japan since 1948. Its hepatoprotective effects were recognized later, leading to its application in treating chronic hepatitis in Japan since 1979. []

- A: this compound research benefits from collaborations between disciplines like pharmacology, pharmacognosy, analytical chemistry, and medicine, enabling a comprehensive understanding of its properties, mechanisms, and applications. For example, the identification of specific enzymes involved in this compound biosynthesis, like UGT73P12, requires expertise from both plant biochemistry and molecular biology. [] Moreover, developing novel drug delivery systems, such as liposomal encapsulation, necessitates collaboration between pharmaceutical sciences and nanotechnology. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.